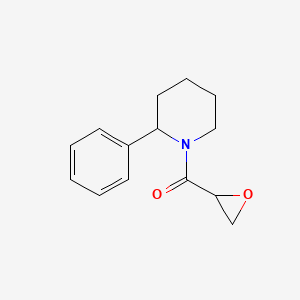

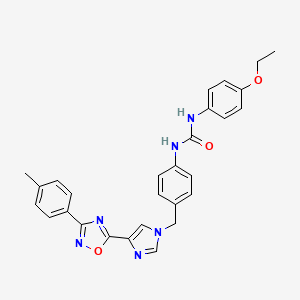

![molecular formula C13H13N3O3S B2534618 6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448121-86-5](/img/structure/B2534618.png)

6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For example, pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer activity .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds. The structure–activity relationship (SAR) of pyrimidine derivatives for anticancer activity has been discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用

Synthetic Methodologies and Chemical Transformations

Modification of Pyrrolo[2,3-d]pyrimidines : A method developed for the synthesis of 6-arylpyrrolo[2,3-d]pyrimidine derivatives involves iridium-catalyzed C–H borylations followed by Suzuki cross-coupling reactions. This method is crucial for producing biologically relevant molecules, including deazapurine bases, which are significant in nucleic acid research and potential drug development (Klečka, Slavětínská, & Hocek, 2015).

Furo- and Thieno[3,2-d]pyrimidines Synthesis : Studies on 5-alkynyloxy-, 5-alkynylthio, and 5-alkynylsulfinyl-pyrimidines have shown their utility as precursors for 7-substituted furo[3,2-d]- and thieno[3,2-d]pyrimidines, demonstrating their significance in creating novel heterocyclic compounds with potential pharmaceutical applications (Spada, Klein, & Otter, 2009).

Biological Activities

Antifolate Inhibitors : Novel pyrrolo[2,3-d]pyrimidine antifolates have been synthesized, showing potent antitumor activities. These compounds, characterized by a 6-5 fused ring system and a pyrrolo[2,3-d]pyrimidine ring, demonstrated significant growth inhibitory effects against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Miwa, Hitaka, Akimoto, & Nomura, 1991).

Antimicrobial Evaluation : A study synthesizing novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrated that several derivatives exhibited antimicrobial activity surpassing that of reference drugs. This research underscores the potential of pyrrolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Structural and Mechanistic Studies

Hydrogen-Bonded Structures in Isomeric Solvates : Investigation into the structural differences and hydrogen-bonded configurations in isomeric solvates of pyrimidine derivatives has provided insights into the influence of molecular conformation on solvate structures. Such studies are crucial for understanding the crystal packing and molecular interactions of pyrimidine-based compounds (Rodríguez et al., 2009).

Crystal Structures Involving Pyrimethamine : The crystal structures of pyrimethamine-related compounds have been explored, revealing specific hydrogen-bonded motifs and interactions. These findings are significant for drug design, particularly in developing compounds with enhanced binding and specificity to biological targets (Balasubramani, Muthiah, & Lynch, 2007).

作用機序

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE2 .

将来の方向性

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.

特性

IUPAC Name |

6-(2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)16-7-10-6-14-9-15-11(10)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXNMTFPLUHRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

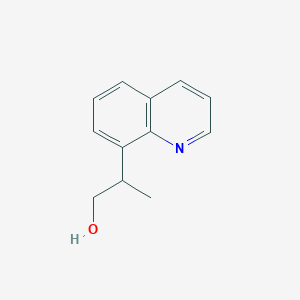

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

![N-cyclohexyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B2534543.png)

methanone](/img/structure/B2534544.png)

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)

![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)